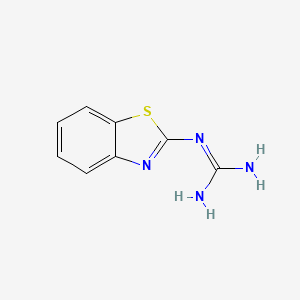

(2-Benzothiazolyl)-guanidine

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHWARSFUCGBJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180474 |

Source

|

| Record name | Guanidine, (2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2582-07-2 |

Source

|

| Record name | N-2-Benzothiazolylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Guanidinobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Benzothiazolyl)-guanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, (2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-ylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-GUANIDINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A9FH54B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Benzothiazolyl)-guanidine from 2-Aminobenzothiazole

This guide provides a comprehensive overview of the synthetic routes to (2-Benzothiazolyl)-guanidine, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, experimental protocols, and the rationale behind synthetic choices.

Introduction: The Significance of the Guanidinobenzothiazole Moiety

The guanidine group is a powerful pharmacophore in medicinal chemistry due to its ability to form strong, charge-assisted hydrogen bonds and its protonation over a wide pH range.[1] When incorporated into the benzothiazole scaffold, a privileged heterocyclic system in drug discovery, the resulting (2-Benzothiazolyl)-guanidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on the core synthesis of the parent compound, (2-Benzothiazolyl)-guanidine, from the readily available starting material, 2-aminobenzothiazole.

Synthetic Strategies: Pathways to (2-Benzothiazolyl)-guanidine

Several synthetic strategies have been developed for the guanylation of 2-aminobenzothiazole. The choice of method often depends on factors such as desired yield, scalability, and the availability of reagents. The most common approaches involve the reaction of 2-aminobenzothiazole with an electrophilic guanylating agent.

A straightforward and frequently employed method for the synthesis of (2-Benzothiazolyl)-guanidine is the direct reaction of 2-aminobenzothiazole with cyanamide or its dimer, dicyandiamide.[1][4] This approach is attractive due to the commercial availability and low cost of the reagents.

Reaction Mechanism: The synthesis proceeds via a nucleophilic addition of the exocyclic amino group of 2-aminobenzothiazole to the carbon atom of the nitrile group in cyanamide or dicyandiamide. The reaction is typically acid-catalyzed, which protonates the nitrile group, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Figure 1: Reaction mechanism of direct guanylation.

A more versatile, albeit longer, route involves the formation of an S-methylisothiourea intermediate from 2-aminobenzothiazole.[1] This intermediate is then reacted with an amine to yield the desired guanidine. This method allows for the synthesis of a wider range of substituted guanidines.

Reaction Mechanism: The synthesis begins with the reaction of 2-aminobenzothiazole with carbon disulfide in a basic medium to form a dithiocarbamate. This is followed by methylation with a methylating agent (e.g., methyl iodide) to yield dimethyl benzo[d]thiazol-2-yl-carbonodithioimidate. This intermediate then reacts with an amine, leading to the displacement of one methylthio group to form an S-methylisothiourea. Subsequent reaction with another amine displaces the remaining methylthio group to form the guanidine.[1]

Figure 2: Multi-step synthesis via an isothiourea intermediate.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of (2-Benzothiazolyl)-guanidine.

This protocol is adapted from established literature procedures.[1]

Materials:

-

2-Aminobenzothiazole

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Sodium Hydroxide solution

Procedure:

-

A mixture of 2-aminobenzothiazole (1 equivalent) and dicyandiamide (1.1 equivalents) in ethanol is prepared.

-

Concentrated hydrochloric acid is added dropwise to the stirred mixture.

-

The reaction mixture is refluxed for a specified period (typically several hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a sodium hydroxide solution to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Data Summary:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| 2-Aminobenzothiazole | Dicyandiamide | Ethanol | HCl | 4-8 hours | 70-85 | [1] |

An alternative approach involves the cyclization of 2-aminothiophenol with cyanoguanidine.[4]

Materials:

-

2-Aminothiophenol

-

Cyanoguanidine (Dicyandiamide)

-

10% Sulfuric Acid

-

Sodium Hydroxide solution

Procedure:

-

2-Aminothiophenol is dissolved in 10% sulfuric acid.

-

Cyanoguanidine is added to the solution.

-

The mixture is heated at reflux for a specified duration.

-

Upon cooling, a precipitate forms.

-

The reaction mixture is neutralized with a sodium hydroxide solution to precipitate the final product.

-

The solid is filtered, washed with water, and dried.

Data Summary:

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-Aminothiophenol | Cyanoguanidine | 10% Sulfuric Acid | Reflux | High | [4] |

Characterization

The synthesized (2-Benzothiazolyl)-guanidine should be characterized using standard analytical techniques to confirm its structure and purity. These include:

-

Melting Point: To assess purity.

-

FT-IR Spectroscopy: To identify characteristic functional groups (N-H, C=N, C-N).

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

Conclusion

The synthesis of (2-Benzothiazolyl)-guanidine from 2-aminobenzothiazole can be achieved through several effective methods. The direct guanylation with cyanamide or dicyandiamide offers a straightforward and economical route, while the multi-step synthesis via isothiourea intermediates provides greater versatility for creating diverse derivatives. The choice of the synthetic path will be guided by the specific research goals, scale of the reaction, and available resources. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of medicinal and materials chemistry.

References

-

A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. National Center for Biotechnology Information. [Link]

-

2-aminobenzothiazole Derivatives Research Articles. R Discovery. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. [Link]

-

(2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

-

Synthesis of benzothiazole guanidine derivatives. ResearchGate. [Link]

-

2-(1,3-Benzothiazol-2-yl)guanidine. ResearchGate. [Link]

-

Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry. [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. SpringerLink. [Link]

-

Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]

-

Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. ResearchGate. [Link]

Sources

- 1. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of (2-Benzothiazolyl)-guanidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. When functionalized with the strongly basic guanidine group, the resulting molecule, (2-Benzothiazolyl)-guanidine, presents a unique profile of chemical and physical properties that underpins its potential in drug discovery. This guide provides a comprehensive exploration of the chemical properties, structure, synthesis, and analytical characterization of (2-Benzothiazolyl)-guanidine, offering field-proven insights and detailed methodologies for researchers in the field.

Molecular Architecture and Physicochemical Identity

(2-Benzothiazolyl)-guanidine is a heterocyclic compound featuring a bicyclic benzothiazole core linked to a guanidine moiety at the 2-position.[1] This unique combination of a planar aromatic system and a highly basic functional group dictates its chemical behavior and biological interactions.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2-(1,3-benzothiazol-2-yl)guanidine.[1] It is also commonly referred to as 2-guanidinobenzothiazole or simply benzothiazole guanidine.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2582-07-2 | [2][3] |

| Molecular Formula | C₈H₈N₄S | [3] |

| Molecular Weight | 192.24 g/mol | [1] |

| LogP | 1.1 - 1.64 | [1][2] |

Structural Elucidation: A Crystalline Perspective

The three-dimensional structure of (2-Benzothiazolyl)-guanidine has been elucidated through single-crystal X-ray diffraction.[4] The benzothiazole ring system is essentially planar. The guanidine group is nearly coplanar with the benzothiazole ring, facilitating electronic communication between the two moieties. The crystal structure reveals the presence of intermolecular hydrogen bonds, which contribute to the stability of the solid-state packing.[4]

Synthesis of (2-Benzothiazolyl)-guanidine: A Step-by-Step Protocol

The synthesis of (2-Benzothiazolyl)-guanidine is typically achieved through a two-step process: the synthesis of the 2-aminobenzothiazole precursor, followed by its guanidinylation.

Synthesis of the Precursor: 2-Aminobenzothiazole

A common and effective method for the synthesis of 2-aminobenzothiazole involves the oxidative cyclization of an arylthiourea.[5]

Experimental Protocol: Synthesis of 2-Aminobenzothiazole

-

Thiourea Formation: To a solution of an appropriate aniline (e.g., aniline itself) in a suitable solvent such as glacial acetic acid, add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate).[6]

-

Oxidative Cyclization: Cool the reaction mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.[6]

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for a few hours. Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system, such as ethanol-water, to yield pure 2-aminobenzothiazole.[6]

Causality Behind Experimental Choices: The use of bromine in acetic acid provides an in-situ generation of the electrophilic bromine species required for the cyclization of the thiourea intermediate. The acidic medium facilitates the reaction, and the final precipitation in water allows for easy separation of the product.

Guanidinylation of 2-Aminobenzothiazole

The introduction of the guanidine moiety onto the 2-amino group of the benzothiazole precursor can be accomplished using various guanidinylating agents. A common method involves the reaction with cyanamide or its derivatives.

Experimental Protocol: Synthesis of (2-Benzothiazolyl)-guanidine

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole in a suitable solvent such as ethanol or isopropanol.

-

Addition of Guanidinylating Agent: Add an excess of cyanamide to the solution. The reaction is typically acid-catalyzed, so the addition of a catalytic amount of a mineral acid like hydrochloric acid is beneficial.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The product will precipitate out of the solution. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure (2-Benzothiazolyl)-guanidine.

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS) to ensure the absence of starting materials and by-products.

Spectroscopic and Physicochemical Characterization

A thorough characterization of (2-Benzothiazolyl)-guanidine is essential for its identification and for understanding its chemical behavior.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of (2-Benzothiazolyl)-guanidine displays characteristic absorption bands. Key peaks include N-H stretching vibrations from the guanidine group in the range of 3100-3400 cm⁻¹, C=N stretching of the benzothiazole and guanidine moieties around 1600-1650 cm⁻¹, and aromatic C-H stretching and bending vibrations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons of the benzothiazole ring, typically in the range of 7.0-8.0 ppm. The protons of the guanidine NH and NH₂ groups will appear as broad signals, and their chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbon atoms of the benzothiazole ring and a characteristic signal for the sp²-hybridized carbon of the guanidine group.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.24 g/mol ).[3] Fragmentation patterns can provide further structural information.

Physicochemical Properties

-

Solubility: Guanidine itself is highly soluble in water and organic solvents.[7] The benzothiazole moiety introduces lipophilicity. Therefore, (2-Benzothiazolyl)-guanidine is expected to have moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, and limited solubility in water and nonpolar organic solvents.

Analytical Methodologies

For the analysis and purification of (2-Benzothiazolyl)-guanidine, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

HPLC Method:

A reverse-phase (RP) HPLC method can be employed for the analysis of (2-Benzothiazolyl)-guanidine.[2]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape for the basic analyte.[2]

-

Detection: UV detection at a wavelength where the benzothiazole chromophore has a strong absorbance (typically around 254 nm or 280 nm).

This method can be scaled up for preparative separation to isolate impurities or for purification of the final compound.[2]

Biological Significance and Potential Applications

The (2-Benzothiazolyl)-guanidine scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives.

-

Antimicrobial Activity: Guanidine-containing compounds have long been known for their antimicrobial properties. Benzothiazole derivatives have also shown promising antibacterial and antifungal activities. The combination of these two pharmacophores in (2-Benzothiazolyl)-guanidine suggests its potential as an antimicrobial agent.

-

Anticancer Potential: The benzothiazole nucleus is a privileged scaffold in the design of anticancer agents.[13] Hydrazone derivatives of benzothiazole have been shown to inhibit RNA and DNA synthesis in cancer cells.[14] The mechanism of action for some benzothiazole derivatives involves the inhibition of key signaling pathways in cancer cells.

Structure-Activity Relationship (SAR) Insights: Studies on related benzothiazole derivatives suggest that substitutions on the benzothiazole ring and the guanidine nitrogen atoms can significantly modulate the biological activity. For instance, the introduction of lipophilic or electron-withdrawing groups can enhance the antimicrobial or anticancer potency.

Visualizations

Chemical Structure of (2-Benzothiazolyl)-guanidine

Caption: Molecular structure of (2-Benzothiazolyl)-guanidine.

Synthetic Pathway

Caption: General synthetic scheme for (2-Benzothiazolyl)-guanidine.

Conclusion and Future Directions

(2-Benzothiazolyl)-guanidine is a molecule with a rich chemical profile and significant potential in medicinal chemistry. Its synthesis is accessible, and its structure offers multiple points for modification to optimize its biological activity. Future research should focus on a more detailed exploration of its mechanism of action against various biological targets, as well as a systematic investigation of the structure-activity relationships of its derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

References

-

ARKIVOC 2008 (v) 200-209. ([Link])

-

Semantic Scholar. S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ([Link])

-

RSC Publishing. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. ([Link])

-

Cheméo. Chemical Properties of (2-Benzothiazolyl)-guanidine (CAS 2582-07-2). ([Link])

-

ResearchGate. Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ([Link])

- Google Patents.

-

ResearchGate. 2-(1,3-Benzothiazol-2-yl)guanidine. ([Link])

-

The University of Manchester Research Explorer. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ([Link])

-

Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. ([Link])

-

Semantic Scholar. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ([Link])

-

MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ([Link])

-

PubMed. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. ([Link])

-

RSC Publishing. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. ([Link])

-

National Institutes of Health. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ([Link])

-

ResearchGate. Synthesis of benzothiazole guanidine derivatives. ([Link])

-

PubMed. Prediction of Aqueous p K a Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ([Link])

-

PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ([Link])

-

PubMed Central. Solid-Phase Synthesis of 2-Aminobenzothiazoles. ([Link])

-

PubChem. 2-Guanidinobenzothiazole. ([Link])

-

Indian Journal of Pharmaceutical Sciences. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. ([Link])

-

Université catholique de Louvain. 2-Aminobenzothiazole derivatives. ([Link])

-

International Journal of ChemTech Research. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. ([Link])

-

ResearchGate. Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. ([Link])

-

ResearchGate. Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. ([Link])

-

Sciencemadness Wiki. Guanidine. ([Link])

-

NIST WebBook. (2-Benzothiazolyl)-guanidine. ([Link])

-

SIELC Technologies. Guanidine, (2-benzothiazolyl). ([Link])

-

ResearchGate. 2-guanidinobenzothiazole 107 used as an intermediate to produce.... ([Link])

-

RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. ([Link])

-

Organic Chemistry Portal. Benzothiazole synthesis. ([Link])

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ([Link])

-

National Institutes of Health. 2-Guanidinobenzothiazole | C8H8N4S | CID 17415 - PubChem. ([Link])

Sources

- 1. 2-Guanidinobenzothiazole | C8H8N4S | CID 17415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guanidine, (2-benzothiazolyl)- | SIELC Technologies [sielc.com]

- 3. (2-Benzothiazolyl)-guanidine [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Guanidine - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths | Semantic Scholar [semanticscholar.org]

- 11. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prediction of Aqueous p K a Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2-Benzothiazolyl)-guanidine: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize the molecular structure of (2-Benzothiazolyl)-guanidine (C₈H₈N₄S). Designed for researchers and professionals in drug development and chemical analysis, this document delves into the principles, experimental workflows, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the synergy between these analytical methods for unambiguous structural elucidation are emphasized throughout.

Introduction: The Structural Significance of (2-Benzothiazolyl)-guanidine

(2-Benzothiazolyl)-guanidine is a heterocyclic compound integrating two pharmacologically significant moieties: benzothiazole and guanidine. The benzothiazole ring system is a core component of various molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] Similarly, the guanidine group is a key functional group in numerous pharmaceuticals and natural products, known for its strong basicity and ability to form multiple hydrogen bonds.[4][5]

The combination of these two fragments in (2-Benzothiazolyl)-guanidine results in a molecule of considerable interest in medicinal chemistry.[6][7] Accurate and thorough characterization is paramount to confirming its identity, assessing purity, and understanding its chemical behavior. Spectroscopic methods provide the necessary tools for this rigorous analysis, offering a detailed portrait of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C (carbons), allowing for the precise mapping of the molecular framework.

Core Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, like ¹H and ¹³C, align in specific orientations. Irradiation with radiofrequency waves can induce transitions between these energy states. The precise frequency required for this transition (the resonance frequency) is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm).

-

¹H NMR provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

-

¹³C NMR reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and bonding environment.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol ensures data reproducibility and quality. The following steps outline a typical workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Benzothiazolyl)-guanidine in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer probe. Modern NMR spectrometers typically operate at high magnetic field strengths, corresponding to proton frequencies of 300, 400, or 500 MHz and higher.[1][2][8]

-

Data Acquisition: Acquire the spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon. Advanced 2D NMR experiments like HSQC can be used to correlate directly bonded protons and carbons.[9][10]

Data Interpretation for (2-Benzothiazolyl)-guanidine

The structure of (2-Benzothiazolyl)-guanidine presents distinct regions in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum:

-

Aromatic Region (δ 7.0–8.5 ppm): The four protons on the benzene ring of the benzothiazole moiety are expected in this region. Due to their different chemical environments, they will appear as a complex set of multiplets, likely two doublets and two triplets or overlapping multiplets, reflecting their coupling with adjacent protons.[1][2]

-

Guanidino Protons (-NH₂, -NH-): The protons on the guanidine group are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on solvent, concentration, and temperature. In DMSO-d₆, these N-H protons are typically observed and can appear over a wide range.

¹³C NMR Spectrum:

-

Aromatic & Heterocyclic Carbons (δ 120–155 ppm): The six carbons of the benzene ring and the two carbons of the thiazole ring (excluding C2) will resonate in this region. Based on published data for benzothiazole derivatives, the carbons directly attached to the heteroatoms (C3a and C7a) are found at the lower field end of this range.[7]

-

Guanidinyl and C2 Carbons (δ > 150 ppm): The carbon of the guanidine group (C=N) and the C2 carbon of the benzothiazole ring, to which the guanidine is attached, are expected to be the most deshielded carbons in the molecule. The C2 carbon typically appears around 155 ppm in unsubstituted benzothiazole, and the guanidinyl carbon also resonates in a similar high-frequency region.[7]

Table 1: Predicted NMR Chemical Shifts (δ) for (2-Benzothiazolyl)-guanidine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

| ¹H | 7.0 - 8.5 | m | Aromatic protons (H4, H5, H6, H7) |

| ¹H | Variable | br s | Guanidino protons (NH, NH₂) |

| ¹³C | 120 - 135 | - | Aromatic CH carbons (C4, C5, C6, C7) |

| ¹³C | 135 - 155 | - | Aromatic quaternary carbons (C3a, C7a) |

| ¹³C | > 155 | - | Guanidinyl carbon (C=N) and Benzothiazole C2 |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Core Principles

Different types of chemical bonds vibrate at specific, characteristic frequencies. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation. By analyzing the absorption bands in the spectrum, one can identify functional groups like N-H, C-H, C=N, and C=C. The region above 1500 cm⁻¹ is known as the diagnostic region, while the more complex area below 1500 cm⁻¹ is called the fingerprint region, which is unique to each molecule.[11]

Experimental Protocol: Fourier-Transform IR (FTIR)

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples.

-

Sample Preparation: Mix a small amount of the compound (approx. 1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly to create a fine, homogeneous powder.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Interpretation for (2-Benzothiazolyl)-guanidine

The IR spectrum of (2-Benzothiazolyl)-guanidine is expected to show several characteristic absorption bands, confirming the presence of its key functional groups. Data from the NIST Chemistry WebBook provides an experimental reference for this compound.[12]

-

N-H Stretching (3100-3500 cm⁻¹): The guanidine moiety contains both primary (-NH₂) and secondary (=NH) amine groups. These will give rise to one or more broad absorption bands in this region. Polymeric guanidine derivatives show strong =N-H stretching vibrations around 3200 cm⁻¹.[13]

-

Aromatic C-H Stretching (~3000-3100 cm⁻¹): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[11]

-

C=N and C=C Stretching (1500-1680 cm⁻¹): This region will contain overlapping bands from the C=N stretching of the guanidine and the thiazole ring, as well as the C=C stretching vibrations of the aromatic benzene ring.[13][14][15] N-H bending vibrations from the guanidine group also appear in this region, often around 1635 cm⁻¹.[13]

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions corresponding to C-N stretching, C-S stretching, and various bending and deformation modes that are characteristic of the molecule as a whole.

Table 2: Key IR Absorption Bands for (2-Benzothiazolyl)-guanidine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3500 | N-H Stretch | Guanidine (NH, NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1600 - 1680 | C=N Stretch | Guanidine & Thiazole |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1600 - 1650 | N-H Bend | Guanidine |

| < 1500 | Various | Fingerprint Region (C-N, C-S) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Core Principles

In a mass spectrometer, a sample is first vaporized and then ionized. One common method is Electron Ionization (EI), where high-energy electrons bombard the molecule, knocking off an electron to form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of relative ion abundance versus m/z. For compounds like (2-Benzothiazolyl)-guanidine, "soft" ionization techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are also highly suitable.[16][17]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the ion source. For LC-MS, the sample is first separated by HPLC and then introduced directly into the mass spectrometer.

-

Ionization: The molecules are ionized (e.g., by EI or ESI).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation for (2-Benzothiazolyl)-guanidine

The mass spectrum provides definitive evidence for the molecular weight and offers clues to the molecule's structure through fragmentation.

-

Molecular Ion Peak (M⁺•): The molecular formula of (2-Benzothiazolyl)-guanidine is C₈H₈N₄S. Its molecular weight is 192.24 g/mol .[12][18] Therefore, the mass spectrum should exhibit a molecular ion peak at an m/z of 192. The presence of a sulfur atom will also result in a characteristic M+2 isotopic peak (from ³⁴S) with an abundance of approximately 4.4% relative to the M peak.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. PubChem provides GC-MS data showing key fragments.[18] Likely fragmentation pathways include:

-

Loss of components of the guanidine group.

-

Cleavage of the bond between the benzothiazole ring and the guanidine group.

-

Fragmentation of the benzothiazole ring itself.

-

Table 3: Predicted Mass Spectrometry Data for (2-Benzothiazolyl)-guanidine

| m/z Value | Identity | Notes |

| 192 | [M]⁺• | Molecular Ion |

| 194 | [M+2]⁺• | Isotope peak due to ³⁴S |

| Various | Fragment Ions | Result from the cleavage of the molecular ion |

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic characterization of (2-Benzothiazolyl)-guanidine is a clear illustration of the power of modern analytical chemistry. While each technique—NMR, IR, and MS—provides unique and critical information, their true strength lies in their combined application.

-

MS confirms the molecular weight and formula.

-

IR identifies the key functional groups (N-H, C=N, aromatic C-H).

-

NMR maps the precise arrangement of the carbon and hydrogen atoms, confirming the connectivity of the benzothiazole and guanidine moieties.

Together, these methods provide a self-validating system that allows for the unambiguous confirmation of the structure and identity of (2-Benzothiazolyl)-guanidine, an essential step for any further research or development involving this promising compound.

References

-

Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Boyarskaya, I. A., et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 26(21), 6632. [Link]

-

National Institute of Standards and Technology. (n.d.). (2-Benzothiazolyl)-guanidine. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Gouda, M. A., et al. (2019). Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. Cogent Chemistry, 5(1), 1620352. [Link]

-

Traore, T., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(3), 119-141. [Link]

-

Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025). MeSH. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Guanidinobenzothiazole. Retrieved January 11, 2026, from [Link]

-

Synthesis of benzothiazole guanidine derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Aremu, J. A., et al. (2018). Synthesis and Characterization of Guanidine derivatives of Benzothiazole and their Cobalt(II), Nickel(II), Zinc(II), Copper(II) and Iron(II) Complexes. IOSR Journal of Applied Chemistry, 11(1), 53-59. [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]

-

FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. [Link]

-

PubChem. (n.d.). Guanidine. Retrieved January 11, 2026, from [Link]

-

Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o786. [Link]

-

The mass spectra of the guanidines. (A) The MS² spectrum of.... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

SIELC Technologies. (2018). Guanidine, (2-benzothiazolyl)-. Retrieved January 11, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). N-(2-benzimidazolyl)guanidine. Retrieved January 11, 2026, from [Link]

-

KJG, K., et al. (2020). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Data in Brief, 31, 105788. [Link]

-

Christodoulou, E., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(5), 1169. [Link]

-

Beilstein Journals. (n.d.). Search Results for benzoguanidine. Retrieved January 11, 2026, from [Link]

-

Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. chemistryjournal.in [chemistryjournal.in]

- 2. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. (2-Benzothiazolyl)-guanidine [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Guanidinobenzothiazole | C8H8N4S | CID 17415 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities of Substituted (2-Benzothiazolyl)-guanidines

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with diverse pharmacological activities is perpetual. Among these, the benzothiazole nucleus, a heterocyclic system comprising a benzene ring fused to a thiazole ring, has emerged as a "privileged structure." Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a guanidine moiety at the 2-position of the benzothiazole ring system gives rise to (2-Benzothiazolyl)-guanidines, a class of compounds that has garnered significant attention for its potent and varied therapeutic potential. The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding interactions, a key feature in molecular recognition by biological targets.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted (2-Benzothiazolyl)-guanidines. Drawing upon field-proven insights and a wealth of scientific literature, this document aims to serve as a foundational resource for the exploration and development of this promising class of compounds. We will delve into their synthesis, explore their multifaceted biological effects with supporting quantitative data, and elucidate their interactions with key cellular signaling pathways.

I. Synthetic Pathways to (2-Benzothiazolyl)-guanidines: A Generalized Approach

The synthesis of substituted (2-Benzothiazolyl)-guanidines typically follows a two-step sequence, beginning with the formation of a 2-aminobenzothiazole intermediate, which is then converted to the target guanidine derivative.

Step 1: Synthesis of the 2-Aminobenzothiazole Scaffold

A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine, in an acidic medium like acetic acid.[3][4]

Experimental Protocol: General Synthesis of 2-Aminobenzothiazoles

-

Reaction Setup: In a well-ventilated fume hood, dissolve the substituted aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Thiocyanate: To this solution, add potassium thiocyanate (KSCN) and stir until it is fully dissolved.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction Monitoring: After the addition of bromine, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice with constant stirring. The precipitated solid is then filtered, washed with water to remove any unreacted salts and acid, and then washed with a solution of sodium bisulfite to remove excess bromine.

-

Purification: The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure substituted 2-aminobenzothiazole.

Step 2: Guanidinylation of 2-Aminobenzothiazoles

The conversion of the 2-aminobenzothiazole to the corresponding guanidine derivative can be achieved through various methods. A widely used approach involves the reaction with cyanamide or a substituted cyanamide.

Experimental Protocol: General Synthesis of (2-Benzothiazolyl)-guanidines

-

Reaction Setup: Suspend the substituted 2-aminobenzothiazole in a suitable solvent, such as water or an alcohol, in a round-bottom flask.

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid, to protonate the amino group, enhancing its nucleophilicity.

-

Addition of Cyanamide: Add an aqueous solution of cyanamide to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the pure substituted (2-Benzothiazolyl)-guanidine.

II. Diverse Biological Activities: A Multifaceted Pharmacophore

Substituted (2-Benzothiazolyl)-guanidines exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

A. Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of novel antibacterial and antifungal agents. Substituted (2-Benzothiazolyl)-guanidines have demonstrated significant potential in this arena.[5][6][7] The cationic guanidinium group is believed to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

Table 1: Antimicrobial Activity of Selected Substituted (2-Benzothiazolyl)-guanidines (MIC in µg/mL)

| Compound/Substituent | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Guanidine-functionalized di-tertiary amides | ||||

| Compound 19a | 1-2 | 4-8 | Not Reported | [5] |

| Compound 20a | 1-2 | 4-8 | Not Reported | [5] |

| Guanidine-functionalized 3,4-dihydropyrimidin-2(1H)-imines | ||||

| Compound 5a | 2.34–4.68 | Not Reported | Not Reported | [6] |

| Compound 5b | 2.34–4.68 | Not Reported | Not Reported | [6] |

| Compound 5c | 2.34–4.68 | Not Reported | Not Reported | [6] |

| Azo clubbed benzothiazole analogues | ||||

| Compound 31 | 312.5–1250 | 312.5–1250 | Not Reported | [7] |

| Benzothiazole derivative | ||||

| Compound 133 | 78.125 | 78.125 | Not Reported | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

B. Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, targeted anticancer agents is a primary focus of research. Substituted (2-Benzothiazolyl)-guanidines have shown promising cytotoxic activity against a variety of cancer cell lines.[8][9][10][11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Table 2: In Vitro Anticancer Activity of Selected Substituted (2-Benzothiazolyl)-guanidines (IC50 in µM)

| Compound/Substituent | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colon) | Reference |

| Benzo[a]phenazine derivative 5d-2 | 1.04-2.27 | 1.04-2.27 | 1.04-2.27 | Not Reported | [8] |

| Benzoxazole derivative 5c | >100 | >100 | 17.31 | >100 | [11] |

| Pyrimido[2,1-b]benzothiazole derivative 1 | Not Reported | Not Reported | Not Reported | Potent | [13] |

| Pyrimido[2,1-b]benzothiazole derivative 3 | Not Reported | Not Reported | Not Reported | Potent | [13] |

| Benzothiazole-phenylacetamide 4d | Not Reported | Not Reported | Not Reported | Not Reported | [10][12] |

| Benzothiazole-phenylacetamide 4l | Not Reported | Not Reported | Not Reported | Not Reported | [10][12] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The benzothiazole ring system, particularly when substituted with electron-donating groups, can act as a potent antioxidant.

Table 3: Antioxidant Activity of Selected Substituted (2-Benzothiazolyl)-guanidines (IC50 in µg/mL) by DPPH Assay

| Compound/Substituent | DPPH Radical Scavenging IC50 (µg/mL) | Reference |

| C-arylcalix[14]resorcinarene 3a | Value not specified, but active | [15] |

| C-arylcalix[14]resorcinarene 3b | Value not specified, but active | [15] |

| C-arylcalix[14]resorcinarene 3c | Value not specified, but active | [15] |

| C-arylcalix[14]resorcinarene 3d | Value not specified, but active | [15] |

| 1,4-Benzothiazine derivative 1 | Moderate to good activity | [16] |

| 1,4-Benzothiazine derivative 2 | Moderate to good activity | [16] |

| 1,4-Benzothiazine derivative 3 | Moderate to good activity | [16] |

| Pyrimido[2,1-b]benzothiazole derivatives | Active at 0-600 µg/ml | [17] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.

III. Mechanisms of Action: Targeting Key Cellular Pathways

The potent biological activities of substituted (2-Benzothiazolyl)-guanidines are attributed to their ability to interact with and modulate various key cellular signaling pathways that are often dysregulated in disease states.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][13][18][19][20] Overexpression or constitutive activation of EGFR is a hallmark of many cancers. Several benzothiazole derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase activity.[1][13] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

B. Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cell growth.[2][21][22][23][24] Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Small molecule inhibitors that target the JAK/STAT pathway have shown therapeutic promise. While direct inhibition of JAKs by (2-Benzothiazolyl)-guanidines is an area of ongoing investigation, their ability to modulate upstream signaling pathways that influence JAK/STAT activation is a plausible mechanism of action.

C. Interference with the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[25][26][27][28][29] Its aberrant activation is a frequent event in human cancers, making it an attractive target for cancer therapy. Several heterocyclic compounds, including those with a benzothiazole core, have been reported to inhibit this pathway at various nodes.[25][26] The inhibition of upstream activators like EGFR by (2-Benzothiazolyl)-guanidines can lead to the downregulation of the PI3K/Akt/mTOR pathway.

IV. Future Perspectives and Conclusion

Substituted (2-Benzothiazolyl)-guanidines represent a versatile and promising class of compounds with a rich pharmacological profile. Their demonstrated antimicrobial, anticancer, and antioxidant activities, coupled with their ability to modulate key cellular signaling pathways, underscore their potential for the development of novel therapeutics.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of various substituents on the benzothiazole ring and the guanidine moiety will be crucial for optimizing potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Further in-depth studies are needed to precisely define the molecular targets and mechanisms of action for different biological activities. This includes identifying specific enzyme inhibition profiles and further clarifying interactions with signaling pathways.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified through in vitro screening need to be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

-

Development of Drug Delivery Systems: For compounds with suboptimal solubility or bioavailability, the development of novel drug delivery strategies could enhance their therapeutic potential.

V. References

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

-

El-Sayed, M. A., et al. (2015). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 927-937. [Link]

-

Rahman, M., et al. (2020). Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 38(13), 3878-3891. [Link]

-

Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. [Link]

-

Examples of benzothiazole‐based epidermal growth factor receptor (EGFR) inhibitors. [Link]

-

Bar-Am, O., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS combinatorial science, 12(5), 469–474. [Link]

-

Aghaly, M. M., et al. (2020). Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorganic chemistry, 103, 104259. [Link]

-

IC 50 values of derivatives against cancer cells and relative... [Link]

-

Shapoval, O. O., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10839. [Link]

-

Wernimont, A., et al. (2015). Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. ACS chemical biology, 10(7), 1629–1634. [Link]

-

Hodge, J. A., et al. (2020). Basic Mechanisms of JAK Inhibition. Frontiers in immunology, 11, 1421. [Link]

-

Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]

-

Al-Ostath, A. I., et al. (2022). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 12(45), 29197-29210. [Link]

-

Migita, K., et al. (2012). Suppression of Autoimmune Arthritis by Small Molecule Inhibitors of the JAK/STAT Pathway. Journal of clinical & cellular immunology, S1, 004. [Link]

-

The JAK/STAT signalling pathway: Tiny molecules transforming therapeutics. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Ros-Perez, R., et al. (2022). Small Molecule Inhibitors of Interferon‐Induced JAK‐STAT Signalling. Angewandte Chemie International Edition, 61(1), e202111162. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

-

IC50 values of the antioxidant activity test using DPPH method. [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

Al-Zereini, W. A., et al. (2022). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC advances, 12(45), 29197-29210. [Link]

-

IC50 values of 2-arylbezimidazoles and benzothiazoles for DPPH and ABTS free radical scavenging activity. [Link]

-

Sanna, V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. [Link]

-

PI3K/AKT/mTOR pathway. [Link]

-

Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]

-

Zgonnik, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7247. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

de Aguiar, A. C., et al. (2023). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. International journal of molecular sciences, 24(13), 10839. [Link]

-

DPPH Radical Scavenging Assay. [Link]

-

Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. [Link]

-

Table 5 % DPPH radical scavenging activity assay. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

-

AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. [Link]

-

Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]

Sources

- 1. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of Interferon‐Induced JAK‐STAT Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ricerca.unich.it [ricerca.unich.it]

- 11. researchgate.net [researchgate.net]

- 12. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]

- 13. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. choudharylab.com [choudharylab.com]

- 22. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. scispace.com [scispace.com]

- 25. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Genesis of a Hybrid Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiazole-Guanidine Compounds

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide navigates the historical landscape and scientific evolution of benzothiazole-guanidine compounds, a class of molecules born from the fusion of two pharmacologically significant scaffolds. From their early, sparsely documented origins to their contemporary exploration as potent therapeutic agents, this document provides a comprehensive overview for professionals in drug discovery and development.

Introduction: The Union of Two Privileged Structures

In the realm of medicinal chemistry, both the benzothiazole and guanidine moieties are considered "privileged structures" due to their recurring presence in a multitude of biologically active compounds.[1][2] The benzothiazole core, a bicyclic system of a benzene ring fused to a thiazole ring, is a cornerstone of numerous pharmaceuticals, including the FDA-approved drug Riluzole.[3][4] Its rigid structure and potential for diverse substitutions have made it a versatile scaffold in drug design.

Similarly, the guanidine group, first isolated in 1861 by Adolph Strecker from guanine, has a long and storied history in medicine.[5] Derivatives of this highly basic functional group have been utilized for centuries, with early uses of French lilac, a source of guanidine-like compounds, for treating diabetes dating back to the Middle Ages.[5] This historical precedent eventually led to the development of modern biguanide drugs like metformin.

The conceptual fusion of these two entities into a single benzothiazole-guanidine scaffold created a novel chemical space with the potential for unique biological interactions, combining the structural features of the benzothiazole ring with the hydrogen-bonding capacity and basicity of the guanidine group.

Early Synthetic Footprints: Tracing the Origins

Pinpointing the definitive first synthesis of a benzothiazole-guanidine compound is challenging due to the historical nature of chemical literature. However, early investigations into the reactivity of 2-aminobenzothiazoles likely led to the creation of these derivatives. A significant early report appears in the Journal of the Indian Chemical Society in 1927 by P. K. De and D. K. Jha , detailing the synthesis of 2-guanidinobenzothiazole. This early work establishes that the fundamental scaffold was known to chemists for nearly a century.

Modern synthetic protocols have since been refined. A notable and frequently cited method for the preparation of 2-(1,3-Benzothiazol-2-yl)guanidine was detailed in a 2011 crystallographic study, which referenced a 2006 procedure by Dolzhenko et al.[6][7] This method provides a reliable and accessible route for researchers working with this scaffold.

Key Experimental Protocol: Synthesis of 2-(1,3-Benzothiazol-2-yl)guanidine

This protocol is based on the procedure described by Dolzhenko et al. (2006) and utilized in subsequent crystallographic studies.[6]

Objective: To synthesize 2-(1,3-Benzothiazol-2-yl)guanidine via the condensation of 2-aminothiophenol and cyanoguanidine.

Materials:

-

2-Aminothiophenol

-

Cyanoguanidine (Dicyandiamide)

-

10% Sulfuric Acid

-

50% Sodium Hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminothiophenol (0.050 mol) in 50 ml of 10% sulfuric acid.

-

To this acidic solution, add cyanoguanidine (0.075 mol).

-

Heat the reaction mixture until a clear solution is obtained. This indicates the completion of the initial condensation reaction.

-

Allow the solution to cool to room temperature.

-

Carefully add 50% sodium hydroxide solution dropwise to the cooled solution to precipitate the product. The addition should be continued until the solution is basic.

-

Collect the precipitated solid by filtration and wash with water.

-

For purification, recrystallize the crude product from ethanol to obtain X-ray quality crystals.

Expected Yield: Approximately 90%

Causality of Experimental Choices:

-

The use of sulfuric acid serves to protonate the 2-aminothiophenol, making it more soluble and activating the amino group for nucleophilic attack.

-

Cyanoguanidine is an excellent and stable electrophilic partner for the guanidinylation reaction.

-

Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization to occur.

-

The final addition of a strong base (sodium hydroxide) is crucial to deprotonate the guanidinium salt, leading to the precipitation of the free base product.

Elucidating the Mechanism of Action: A Journey of Rediscovery

While the synthesis of benzothiazole-guanidines was established early on, a deep understanding of their biological activities and mechanisms of action is a more recent development. For much of their history, they remained a chemical curiosity rather than a focus of intense pharmacological investigation.

A significant turning point came in 2012 , with a publication describing the "discovery" of benzothiazole guanidines as novel inhibitors of thrombin and trypsin. This research, stemming from a project to identify new fragments for thrombin inhibitors, utilized modern screening techniques like WaterLOGSY NMR to identify the binding of the benzothiazole-guanidine scaffold to these serine proteases. This work not only highlighted a potential therapeutic application but also provided a detailed structural basis for their activity through X-ray crystallography of the compound bound to thrombin.

This "rediscovery" in a new therapeutic context sparked renewed interest in this class of compounds. Subsequent research has explored their potential in a variety of other areas, including:

-